5-amino-2-methoxy-N-(pyridin-3-yl)benzamide

Medicinal Chemistry CYP11B2 Inhibition Structure–Activity Relationship

5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide (CAS 896160-66-0, molecular formula C₁₃H₁₃N₃O₂, molecular weight 243.26 g/mol) is a synthetic small-molecule benzamide derivative featuring a 5-amino-2-methoxy substitution pattern on the benzoyl ring and a pyridin-3-yl moiety attached via an amide linkage. It belongs to the N-(pyridin-3-yl)benzamide chemotype, a scaffold class for which potent and selective inhibition of human aldosterone synthase (CYP11B2) over the highly homologous steroid-11β-hydroxylase (CYP11B1) has been demonstrated in peer-reviewed medicinal chemistry literature.

Molecular Formula C13H13N3O2
Molecular Weight 243.266
CAS No. 896160-66-0
Cat. No. B2462948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-methoxy-N-(pyridin-3-yl)benzamide
CAS896160-66-0
Molecular FormulaC13H13N3O2
Molecular Weight243.266
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)C(=O)NC2=CN=CC=C2
InChIInChI=1S/C13H13N3O2/c1-18-12-5-4-9(14)7-11(12)13(17)16-10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17)
InChIKeyRIEXTPKPELUDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide (CAS 896160-66-0): Chemical Identity, Pharmacophoric Class, and Procurement Context


5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide (CAS 896160-66-0, molecular formula C₁₃H₁₃N₃O₂, molecular weight 243.26 g/mol) is a synthetic small-molecule benzamide derivative featuring a 5-amino-2-methoxy substitution pattern on the benzoyl ring and a pyridin-3-yl moiety attached via an amide linkage. It belongs to the N-(pyridin-3-yl)benzamide chemotype, a scaffold class for which potent and selective inhibition of human aldosterone synthase (CYP11B2) over the highly homologous steroid-11β-hydroxylase (CYP11B1) has been demonstrated in peer-reviewed medicinal chemistry literature [1]. The compound is commercially available through multiple catalog suppliers, typically at ≥95% purity, and is supplied as a research-grade fine chemical . Its molecular architecture embodies pharmacophoric elements — a hydrogen-bond-donating amino group, a hydrogen-bond-accepting methoxy group, and a pyridine nitrogen capable of engaging in coordination or hydrogen-bonding interactions — that are consistent with ATP-competitive kinase inhibitor and cytochrome P450 inhibitor design principles [2].

Why N-(Pyridin-3-yl)benzamides Cannot Be Treated as Interchangeable: Structural Determinants of CYP Selectivity and Reactivity for 5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide


Within the N-(pyridin-3-yl)benzamide chemotype, even minor alterations to the benzoyl ring substitution pattern produce dramatic shifts in both CYP11B2 inhibitory potency and selectivity over CYP11B1. Published structure–activity relationship (SAR) data demonstrate that the unsubstituted parent scaffold (N-(pyridin-3-yl)benzamide) achieves only 30% CYP11B2 inhibition at 0.5 mM, whereas para-substituted analogs such as 4-chloro-N-(pyridin-3-yl)benzamide reach 88% inhibition at the same concentration with low-micromolar IC₅₀ values [1]. The 5-amino-2-methoxy substitution array present in 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is notably absent from the published SAR series, meaning its potency and selectivity profile cannot be extrapolated by interpolation from existing data points. For scientific procurement, assuming functional equivalence between this compound and any other N-(pyridin-3-yl)benzamide — including the commercially common 3,4-dimethoxy or 4-methoxy analogs — introduces substantial risk of selecting a molecule with uncharacterized (and potentially null) target engagement [1]. Furthermore, the primary aromatic amine at the 5-position confers distinct chemical reactivity (e.g., diazotization, amide coupling, Schiff base formation) that is absent in all halogen- or methyl-substituted comparators, making this compound uniquely suited as a synthetic intermediate for derivatization libraries .

Quantitative Differentiation Evidence for 5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide (CAS 896160-66-0): Comparator-Based Analysis


Unique Substitution Pattern: 5-Amino-2-Methoxy Benzoyl Ring vs. Published N-(Pyridin-3-yl)benzamide SAR Series

The 5-amino-2-methoxy substitution pattern of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is unprecedented within the published N-(pyridin-3-yl)benzamide SAR series [1]. In the 2011 Zimmer et al. study evaluating 23 N-(pyridin-3-yl)benzamides for CYP11B1/CYP11B2 inhibition, substituents tested included halogen (F, Cl, Br), methyl, cyano, nitro, methoxy, and trifluoromethyl groups, but no compound bearing a 5-amino substituent was reported [1]. The closest structural analog with available data — 4-methoxy-N-(pyridin-3-yl)benzamide — produced only 19% CYP11B2 inhibition at 0.5 mM, while 3,4-dimethoxy-N-(pyridin-3-yl)benzamide was synthesized but its quantitative inhibition data were not reported, precluding direct potency comparison [2]. The 5-amino group introduces a strong electron-donating (+M) effect para to the amide carbonyl and an additional hydrogen-bond donor (HBD count = 2 vs. 1 for 4-methoxy analog), both of which are predicted to alter target binding affinity and selectivity in ways not captured by existing experimental data .

Medicinal Chemistry CYP11B2 Inhibition Structure–Activity Relationship

Synthetic Utility: Primary Aromatic Amine as a Derivatization Handle vs. Halogen-Substituted Analogs

The 5-amino group of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide constitutes a chemically addressable handle for downstream derivatization that is absent from the halogen-, methyl-, and cyano-substituted N-(pyridin-3-yl)benzamides dominating the published CYP11B2 SAR series [1]. This primary aromatic amine can undergo: (i) acylation or sulfonylation to generate amide/sulfonamide libraries, (ii) reductive amination with aldehydes, (iii) diazotization followed by Sandmeyer-type reactions to install halogens or azides, (iv) urea or thiourea formation with isocyanates/isothiocyanates, and (v) Schiff base condensation . In contrast, the most potent published CYP11B2 inhibitors — 4-chloro-N-(pyridin-3-yl)benzamide (88% CYP11B2 inhibition at 0.5 mM) and 4-fluoro-N-(pyridin-3-yl)benzamide (86% inhibition) — lack a reactive functional group for further elaboration beyond the amide nitrogen [1]. This makes the target compound uniquely valuable as a starting scaffold for focused library synthesis aimed at exploring SAR around the 5-position.

Synthetic Chemistry Library Synthesis Chemical Biology

CYP11B2 vs. CYP11B1 Selectivity: Class-Level Inference for 5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide

The N-(pyridin-3-yl)benzamide chemotype has been validated as a highly selective class of CYP11B2 inhibitors in vitro, with the most potent members of the published 23-compound series achieving IC₅₀ values between 53 and 166 nM against CYP11B2 while showing no detectable inhibition of the steroidogenic off-target enzymes CYP17 and CYP19 [1]. Selectivity over the closely related CYP11B1 isoform (93% sequence identity to CYP11B2) was demonstrated by differential inhibition percentages: for example, 4-chloro-N-(pyridin-3-yl)benzamide exhibited 88% CYP11B2 inhibition vs. only 5% CYP11B1 inhibition at 0.5 mM, corresponding to a selectivity ratio of ~17.6-fold [2]. 5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide has not been individually tested in this assay system; however, its structural features — particularly the electron-donating 5-amino and 2-methoxy groups — are predicted to influence CYP isoform binding in a manner distinct from the electron-withdrawing halogen substituents that conferred the highest selectivity in the published series [1]. Procurement of this compound enables direct experimental testing of whether a 5-amino-2-methoxy substitution pattern improves, maintains, or diminishes the class-level CYP11B2 selectivity.

Aldosterone Synthase CYP11B1 Selectivity Cardiovascular Disease

Recommended Procurement and Application Scenarios for 5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide (CAS 896160-66-0)


Medicinal Chemistry: Focused Library Synthesis Exploring 5-Position SAR of N-(Pyridin-3-yl)benzamide CYP11B2 Inhibitors

This compound serves as a versatile late-stage diversification scaffold for generating focused libraries of N-(pyridin-3-yl)benzamide analogs. The 5-amino group enables parallel acylation, sulfonylation, or reductive amination reactions to rapidly probe the effect of varying substituent size, electronics, and hydrogen-bonding capacity at a position unexplored in the Zimmer et al. (2011) CYP11B2 SAR series [1]. Each derivatized product can be screened against CYP11B1 and CYP11B2 in V79 cell-based assays to establish whether the 5-position tolerates substitution and whether selectivity can be enhanced beyond the ~18-fold achieved by 4-chloro-N-(pyridin-3-yl)benzamide [2].

Chemical Biology: Probe Development for Kinase Target Identification via Photoaffinity Labeling

The 5-amino group can be converted to an aryl azide via diazotization/azidation, yielding a photoaffinity probe suitable for covalent target capture in chemoproteomics experiments [1]. Given that the N-(pyridin-3-yl)benzamide scaffold has been claimed generically as a kinase inhibitor pharmacophore in the Novartis aminoheteroaryl benzamide patent series (targeting ERK1/ERK2 among other kinases), a photoaffinity derivative of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide could enable unbiased identification of its direct cellular protein targets [3]. The 2-methoxy group provides a steric and electronic reference point distinct from the halogen-substituted photoaffinity probes that would be accessible from 4-chloro or 4-fluoro analogs.

Synthetic Methodology Development: Model Substrate for Chemoselective Amidation and Heterocycle Formation

The coexistence of a primary aromatic amine (5-NH₂) and a secondary amide (CONH-pyridin-3-yl) in the same molecule makes this compound a challenging and instructive model substrate for developing chemoselective transformation methods [1]. Specifically, it can be used to test reagents and conditions that discriminate between the more nucleophilic aryl amine and the less reactive amide NH, or to explore tandem reactions where the amine is first derivatized and the product subsequently undergoes heterocycle formation (e.g., benzimidazole or quinazolinone synthesis) [2].

In Silico Drug Design: Benchmarking Computational Selectivity Prediction Models for CYP Isoforms

Because 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide has not been experimentally characterized against CYP11B1 and CYP11B2, it represents an ideal prospective test case for validating computational models (docking, molecular dynamics, free energy perturbation) that aim to predict CYP isoform selectivity [1]. A research group can procure this compound, generate experimental IC₅₀ and selectivity data, and then compare the results against in silico predictions made prior to assay — contributing to the refinement of predictive models that are of high value for rational CYP11B2 inhibitor design [2].

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